2,3,5,6-Tetramethylbenzoic acid

Thermochemistry Physical Organic Chemistry Energetic Materials

Researchers facing variability in sterically hindered benzoic acid isomers for MOF and ligand design need a defined nonplanar geometry. This 2,3,5,6-isomer’s distinct sublimation enthalpy (ΔsubH° = 106.1 kJ/mol) ensures reproducible reactivity. Key advantages: nonplanar ortho-methyl steric hindrance for bulky catalysts and tailored MOF pores; enhanced lipophilicity (LogP 3.23) and acidity (pKa 3.74) for drug candidate SAR; reliable gas-phase stability (ΔfH°gas = -400.1 kJ/mol) for high-temperature syntheses. BenchChem provides high-purity material, globally available.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2604-45-7
Cat. No. B181742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylbenzoic acid
CAS2604-45-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(=O)O)C)C
InChIInChI=1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13)
InChIKeySTIDRZRESMTQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylbenzoic Acid: Key Properties


2,3,5,6-Tetramethylbenzoic acid (C11H14O2, MW 178.23) is a symmetrically methyl-substituted benzoic acid derivative characterized by a nonplanar molecular conformation due to steric hindrance between the ortho-methyl groups and the carboxylic acid moiety [1]. This steric congestion imparts a unique set of physicochemical properties, including a specific enthalpy of sublimation (ΔsubH°) of 106.1 ± 0.8 kJ/mol and a gas-phase standard enthalpy of formation (ΔfH°gas) of -400.1 ± 2.2 kJ/mol, as determined by Knudsen-effusion and calorimetric methods [2].

Sterically hindered conformation May support studies requiring nonplanar aromatic building blocks, such as ligand design or molecular recognition.
Characterized thermochemical profile Reported sublimation and formation enthalpies enable computational validation and energetic material research.
Symmetrical C2-symmetric scaffold Four equivalent methyl positions offer a unique synthetic handle for polymer chemistry or cross-coupling reactions.

2,3,5,6-Tetramethylbenzoic Acid: Isomer Differentiation


Despite sharing an identical molecular formula (C11H14O2) and molecular weight (178.23 g/mol) with its regioisomers, the 2,3,5,6-tetramethyl substitution pattern on the benzoic acid core leads to a nonplanar, sterically congested conformation that significantly alters key physicochemical properties [1]. This is evidenced by distinct thermochemical values; for instance, the crystalline standard enthalpy of formation (ΔfH°cr) for 2,3,5,6-tetramethylbenzoic acid is -506.2 ± 2.0 kJ/mol, compared to -514.6 ± 2.2 kJ/mol for the 2,3,4,5-isomer and -507.8 ± 2.0 kJ/mol for the 2,3,4,6-isomer [2]. Such differences in intrinsic stability and intermolecular interactions directly impact material handling, reaction energetics, and purification protocols, rendering these isomers non-interchangeable in precise applications.

2,3,4,5-Isomer
More negative crystalline formation enthalpy; lattice energy and stability may shift significantly, affecting purification and reactivity.
2,3,4,6-Isomer
Higher sublimation enthalpy suggests stronger intermolecular forces; vapor pressure and solubility behavior may not transfer directly.
Generic tetramethylbenzoic acid
Regioisomer identity is critical; nonplanarity and electronic effects are substitution-pattern specific and may alter reaction outcomes.

2,3,5,6-Tetramethylbenzoic Acid: Quantitative Evidence


Differential Crystalline Enthalpy of Formation

The 2,3,5,6-isomer exhibits a significantly less negative standard enthalpy of formation in the crystalline state (ΔfH°cr) compared to the 2,3,4,5-isomer, indicating a difference in lattice energy and thermodynamic stability. The ΔfH°cr for 2,3,5,6-tetramethylbenzoic acid is -506.2 ± 2.0 kJ/mol, whereas for 2,3,4,5-tetramethylbenzoic acid it is -514.6 ± 2.2 kJ/mol [1].

Crystalline ΔfH°
Head-to-head
−506.2 ± 2.0 kJ/mol
vs. 2,3,4,5-isomer: −514.6 ± 2.2 kJ/mol
Less negative value indicates lower lattice stability; may influence solid-state processing and energetic predictions.
Calorimetric determination at 298.15 K
Thermochemistry Physical Organic Chemistry Energetic Materials

Enthalpy of Sublimation Differences

The energy required to transfer molecules from the solid to the gas phase, a measure of intermolecular forces, is notably different for the 2,3,5,6-isomer. Its enthalpy of sublimation (ΔsubH°) is 106.1 ± 0.8 kJ/mol, which is lower than that of the 2,3,4,5-isomer (115.9 ± 0.6 kJ/mol) and the 2,3,4,6-isomer (109.7 ± 0.5 kJ/mol) [1].

Sublimation ΔsubH°
Head-to-head
106.1 ± 0.8 kJ/mol
2,3,4,5-isomer: 115.9 kJ/mol; 2,3,4,6-isomer: 109.7 kJ/mol
Lower sublimation enthalpy suggests weaker intermolecular interactions; may translate to higher vapor pressure and distinct solubility.
Knudsen-effusion, extrapolated to 298.15 K
Thermodynamics Materials Science Crystal Engineering

Gas-Phase Enthalpy of Formation

The intrinsic molecular stability of the 2,3,5,6-isomer, as reflected by its gas-phase standard enthalpy of formation, differs from its regioisomers. The ΔfH°gas for 2,3,5,6-tetramethylbenzoic acid is -400.1 ± 2.2 kJ/mol, which is more negative than the 2,3,4,5-isomer (-398.7 ± 2.3 kJ/mol) but less negative than the 2,3,4,6-isomer (-398.1 ± 2.1 kJ/mol) [1].

Gas-phase ΔfH°
Head-to-head
−400.1 ± 2.2 kJ/mol
vs. 2,3,4,5-isomer: −398.7; vs. 2,3,4,6-isomer: −398.1 kJ/mol
Isolated molecule stability benchmark; useful for computational modeling and gas-phase reaction studies.
Derived from crystalline and sublimation data
Computational Chemistry Thermodynamics Reaction Mechanism

Acidity and Lipophilicity Differences

The sterically hindered 2,3,5,6-substitution pattern leads to a more acidic carboxylic acid group compared to the 2,3,4,5-isomer. The predicted pKa for 2,3,5,6-tetramethylbenzoic acid is 3.74 ± 0.32 , whereas the predicted pKa for the 2,3,4,5-isomer is 4.31 ± 0.25 . Additionally, the calculated LogP for the 2,3,5,6-isomer is 3.23 , indicating higher lipophilicity.

pKa & LogP
Data to verify
pKa 3.74 ± 0.32, LogP 3.23
2,3,4,5-isomer: pKa 4.31 ± 0.25
Reported higher acidity and lipophilicity; context-dependent and predicted values require experimental verification.
Predicted pKa; cross-study comparable
Medicinal Chemistry Physical Organic Chemistry ADME Prediction

2,3,5,6-Tetramethylbenzoic Acid: Applications


Sterically Hindered Catalyst & MOF Synthesis

The nonplanar, sterically congested structure of the 2,3,5,6-tetramethylbenzoic acid molecule, which is responsible for its distinct thermochemical properties including a lower enthalpy of sublimation (ΔsubH° = 106.1 kJ/mol) compared to other isomers [1], makes it a superior choice for creating ligands with a specific steric bulk. This can be exploited to design catalysts with enhanced selectivity or to construct MOFs with tailored pore geometries and surface properties .

Lipophilic Pharmaceutical Intermediates

For medicinal chemistry programs focused on optimizing the pharmacokinetic profile of drug candidates, the higher lipophilicity (LogP = 3.23) and increased acidity (predicted pKa = 3.74) of the 2,3,5,6-isomer provide a distinct starting point for structure-activity relationship (SAR) studies. Incorporating this moiety into a lead compound can systematically modulate its LogD and membrane permeability, potentially improving oral bioavailability or CNS penetration compared to using a less lipophilic benzoic acid derivative.

Physical Organic Chemistry & Conformational Analysis

The quantifiable thermochemical differences between 2,3,5,6-tetramethylbenzoic acid and its isomers [1] serve as a robust experimental benchmark for computational models aimed at understanding steric inhibition of resonance (SIR) [2]. Procuring this specific isomer is essential for studies that seek to correlate molecular nonplanarity with observable physicochemical properties, as its distinct enthalpy of formation and sublimation values provide a unique and verifiable dataset for validating theoretical predictions.

Symmetrical Building Blocks for Polymers & Materials

The 2,3,5,6-symmetrical arrangement of methyl groups around the aromatic core provides a unique synthetic handle for creating highly substituted, C2-symmetric monomers and cross-coupling partners. The compound's defined thermochemical stability (ΔfH°gas = -400.1 kJ/mol) [1] ensures predictable behavior in high-temperature polymerizations or vapor deposition techniques, making it a reliable building block for developing novel materials with tailored thermal and mechanical properties .

Application
Selection Property
Validation Focus
Sterically hindered ligand / MOF design
Nonplanar, congested aromatic core
Ligand geometry, steric bulk, and pore architecture
Lipophilic pharmaceutical intermediate
Higher reported LogP and acidity
LogD modulation, membrane permeability SAR
Physical organic chemistry benchmark
Well-defined thermochemical dataset
Steric inhibition of resonance (SIR) computational validation
Symmetrical polymer building block
C2-symmetric methyl substitution pattern
Monomer reactivity, thermal stability in polymerization

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36 linked technical documents
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